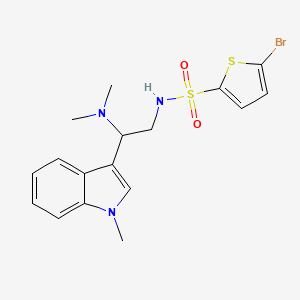

5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide

Description

5-Bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide is a structurally complex small molecule featuring a thiophene-sulfonamide core modified with a bromo substituent at the 5-position. The sulfonamide nitrogen is further substituted with a 2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl group. Key functional groups include:

- Thiophene-sulfonamide: A heterocyclic scaffold known for its role in medicinal chemistry, particularly in enzyme inhibition (e.g., carbonic anhydrase, kinases).

- Dimethylaminoethyl-indole moiety: The dimethylamino group may improve solubility via protonation, while the indole system could engage in π-π stacking or hydrophobic interactions.

The bromo and sulfonamide groups are common in bioactive molecules, and the indole-dimethylamino combination is observed in serotonin receptor ligands .

Properties

IUPAC Name |

5-bromo-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN3O2S2/c1-20(2)15(10-19-25(22,23)17-9-8-16(18)24-17)13-11-21(3)14-7-5-4-6-12(13)14/h4-9,11,15,19H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHXHKGAOLNALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(S3)Br)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.

- Molecular Formula : C17H20BrN3O2S2

- Molecular Weight : 442.39 g/mol

- CAS Number : 1396673-64-5

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the compound's efficacy against resistant bacterial strains, particularly those producing New Delhi Metallo-beta-lactamase (NDM). For instance, a study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL against Klebsiella pneumoniae ST147, indicating significant antibacterial potency.

| Compound | Target Bacteria | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| This compound | Klebsiella pneumoniae ST147 | 0.39 | 0.78 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It was found to induce apoptosis in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

In vitro studies revealed that treatment with this compound led to:

- Increased caspase activity, indicating apoptosis.

- Inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

The proposed mechanism of action for the antibacterial properties involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis due to its structural similarity to known sulfonamide antibiotics. For anticancer activity, the compound may disrupt the microtubule dynamics essential for mitosis.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Antibacterial Efficacy : A study by Chikhalia et al. reported that derivatives of thiophene sulfonamides showed significant antibacterial activity against Gram-positive and moderate activity against Gram-negative bacteria. The presence of the bromo group was noted to enhance this activity .

- Anticancer Potential : Research published in MDPI indicated that various indole derivatives, including those similar to our compound, displayed promising anticancer activities through the induction of apoptosis in tumor cells .

- Structure-Activity Relationship (SAR) : A comprehensive SAR study revealed that modifications on the thiophene ring and sulfonamide group significantly influenced both antibacterial and anticancer activities, suggesting a tailored approach for further drug development .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations :

- Bromo vs. Chloro : The bromo substituent in the target compound increases molecular weight (79.9 vs. 35.5 g/mol for Cl) and lipophilicity (calculated logP ~3.5 vs. ~2.8 for chloro analogues), which may improve membrane permeability but reduce aqueous solubility .

- Indole vs. Methylation of the indole NH (as in the target) shifts the balance toward hydrophobic interactions.

- Dimethylaminoethyl vs. Dimethylamino: The ethyl spacer in the target compound may enhance conformational flexibility compared to directly attached dimethylamino groups (e.g., in ’s compounds). This could modulate receptor binding or solubility in physiological pH ranges.

Physicochemical and Reactivity Profiles

Table 2: Inferred Physicochemical Properties

| Property | Target Compound | Ethyl 4-(Dimethylamino) Benzoate | 2-(Dimethylamino) Ethyl Methacrylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~480 (estimated) | 207.3 | 185.2 |

| logP (Predicted) | ~3.5 | 1.8 | 1.2 |

| Solubility (mg/mL) | Low (bromo, indole) | Moderate (ester, dimethylamino) | High (methacrylate, polar groups) |

| Reactivity | Sulfonamide hydrolysis risk | High (ester hydrolysis) | Moderate (radical polymerization) |

Notes:

- The target compound’s bromo and indole groups likely reduce aqueous solubility compared to ’s dimethylamino-containing compounds.

- The dimethylaminoethyl group’s basicity (pKa ~8–9) may improve solubility in acidic environments (e.g., gastric fluid) .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step routes:

- Step 1: Formation of the thiophene-sulfonamide core via Suzuki coupling (using Pd catalysts and aryl boronic acids) or Gewald reactions to introduce heterocyclic moieties .

- Step 2: Functionalization of the ethylamine side chain with dimethylamino and indole groups using nucleophilic substitution (e.g., alkylation with 1-methylindole derivatives in DMF at 80°C) .

- Step 3: Bromination at the 5-position of the thiophene ring using N-bromosuccinimide (NBS) under controlled light conditions .

Key Optimization: Microwave-assisted synthesis (e.g., 60°C, THF, 10 min) improves reaction efficiency and yield in analogous procedures .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm regiochemistry and substituent integration .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the indole and thiophene regions .

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., bromine doublet) .

- X-ray Crystallography:

Advanced: How can regioselectivity challenges in electrophilic substitutions (e.g., bromination) be addressed?

Methodological Answer:

Regioselectivity is influenced by directing groups and reaction conditions:

- Electron-Donating Groups (EDGs): The dimethylamino group directs electrophiles to para positions on the thiophene ring. Use low-temperature bromination (0°C) to minimize side reactions .

- Competitive Pathways: In cases of conflicting directing effects (e.g., sulfonamide vs. indole), employ protecting groups (e.g., Boc for amines) to isolate reactive sites .

- Computational Prediction: DFT calculations (e.g., Fukui indices) identify electrophilic hotspots, guiding experimental design .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Methodological Answer:

Discrepancies often arise from assay conditions or purity:

- Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays ) with cell-based viability tests (e.g., U87MG glioma models ).

- Purity Control: Use HPLC (>98% purity) and TLC to rule out byproducts interfering with activity .

- Buffer Optimization: Test activity across pH (6.5–7.4) and ionic strength ranges to account for physiological variability .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

Methodological Answer:

- Crystal Growth Issues: The compound’s flexibility (rotatable bonds in the ethylamine chain) hinders crystallization. Use slow evaporation in mixed solvents (e.g., CHCl3/hexane) .

- Twinning: Address twinned crystals via SHELXL TWIN commands and high-resolution data collection (Cu-Kα, 100K) .

- Disorder Modeling: Refine disordered dimethylamino groups with ISOR and SIMU restraints to improve data accuracy .

Advanced: What computational strategies predict target binding modes and pharmacokinetics?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Glide to model interactions with targets (e.g., kinases), guided by the indole moiety’s π-stacking potential .

- MD Simulations: Run GROMACS simulations (100 ns) to assess stability in lipid bilayers, critical for blood-brain barrier penetration predictions .

- ADMET Profiling: Tools like SwissADME predict logP (lipophilicity) and CYP450 metabolism, informing toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.